3-Formyl-4-nitrophenylboronic acid
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Overview
Description
3-Formyl-4-nitrophenylboronic acid is an organic compound with the molecular formula C7H6BNO5 It is a derivative of phenylboronic acid, characterized by the presence of formyl and nitro functional groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-4-nitrophenylboronic acid typically involves the introduction of boronic acid functionality to a pre-functionalized aromatic ring. One common method is the borylation of 3-formyl-4-nitrobenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, often in the presence of a base like potassium carbonate, and at elevated temperatures to facilitate the formation of the boronic acid derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Formyl-4-nitrophenylboronic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, sodium dichromate.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Palladium catalysts, aryl halides, bases like potassium carbonate.
Major Products:
Oxidation: 3-Carboxy-4-nitrophenylboronic acid.
Reduction: 3-Formyl-4-aminophenylboronic acid.
Substitution: Biaryl derivatives with various functional groups.
Scientific Research Applications
3-Formyl-4-nitrophenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Formyl-4-nitrophenylboronic acid is primarily related to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors, where it can bind to active sites containing serine or threonine residues. The boronic acid group interacts with the hydroxyl groups of these residues, forming a stable complex that inhibits enzyme activity .
Comparison with Similar Compounds
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- 3-Nitrophenylboronic acid
Comparison: 3-Formyl-4-nitrophenylboronic acid is unique due to the presence of both formyl and nitro groups on the phenyl ring. This dual functionality provides distinct reactivity patterns compared to its analogs. For instance, 3-Formylphenylboronic acid lacks the nitro group, which significantly alters its electronic properties and reactivity. Similarly, 4-Formylphenylboronic acid has the formyl group in a different position, affecting its steric and electronic characteristics .
Biological Activity
3-Formyl-4-nitrophenylboronic acid is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a formyl group (-CHO) and a nitro group (-NO2) attached to a phenylboronic acid structure. This configuration allows it to engage in various chemical reactions, including:
- Formation of reversible covalent bonds with diols and other nucleophiles, which is critical for its biological activity.
- Participation in Suzuki-Miyaura cross-coupling reactions , making it a valuable building block in organic synthesis.
The primary mechanism of action for this compound involves its ability to form reversible covalent bonds with hydroxyl groups present in serine or threonine residues of enzymes. This interaction can inhibit enzyme activity, making it a candidate for drug design targeting specific enzymes or receptors.
Antitumor Activity
Research has shown that certain derivatives of boronic acids, including 3-formyl derivatives, exhibit cytotoxic effects against various tumor cell lines. For instance, studies have demonstrated that these compounds can selectively target cancer cells while sparing normal cells. The extent of cytotoxicity appears to depend on the specific structural modifications made to the boronic acid framework .
Enzyme Inhibition
This compound has been explored for its potential as an enzyme inhibitor. Its ability to bind covalently to active sites of enzymes suggests that it could serve as a scaffold for developing inhibitors against various targets, including those involved in cancer progression and metabolic diseases .
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of 3-formyl derivatives on human tumor cell lines. Results indicated that some derivatives exhibited significant tumor-specific cytotoxicity, with varying degrees of effectiveness against different cell lines .
- Enzyme Inhibition Studies : Research focused on the inhibitory effects of this compound on urease activity showed promising results. The compound demonstrated potent inhibition comparable to established urease inhibitors, highlighting its potential therapeutic applications .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
Compound | Key Features | Biological Activity |
---|---|---|
3-Formylphenylboronic acid | Lacks nitro group; simpler structure | Limited enzyme inhibition |
4-Formylphenylboronic acid | Formyl group in different position | Moderate cytotoxicity |
3-Nitrophenylboronic acid | Lacks formyl group; primarily nitro functionality | Less effective as enzyme inhibitors |
This compound | Unique dual functionality (formyl and nitro) | High potential for enzyme inhibition and cytotoxicity |
Applications in Research and Industry
The diverse biological activities of this compound suggest several applications:
- Drug Development : Its ability to inhibit specific enzymes positions it as a candidate for developing new therapeutic agents targeting cancer and metabolic disorders.
- Biological Imaging : Derivatives of this compound are being investigated as fluorescent probes for imaging biological processes.
- Synthetic Chemistry : As a versatile building block, it plays a crucial role in synthesizing complex organic molecules through cross-coupling reactions .
Properties
IUPAC Name |
(3-formyl-4-nitrophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO5/c10-4-5-3-6(8(11)12)1-2-7(5)9(13)14/h1-4,11-12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIIQPXAYNCXQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)[N+](=O)[O-])C=O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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